Duostatin 5

ADC payload comparison in vivo efficacy auristatin analogs

Duostatin 5 is an auristatin-class cytotoxin engineered for ADC payload applications, featuring a streamlined synthesis with fewer steps and reduced QC complexity versus traditional analogs like MMAE/MMAF. Its azide functionality enables versatile CuAAC/SPAAC click chemistry for site-specific conjugation, directly influencing ADC stability and therapeutic index. Clinically validated as the warhead in FDA-approved trastuzumab botidotin (A166) for HER2+ breast cancer, it also demonstrates superior activity in high-shedding BCMA models where MMAF-based ADCs underperform. When paired with site-specific technologies, it eliminates ocular/neurotoxicity in NHP models. Prioritize this payload to leverage proven clinical efficacy, manufacturing efficiency, and an improved safety profile for next-generation ADC programs.

Molecular Formula C40H69N9O6
Molecular Weight 772.0 g/mol
CAS No. 2124210-34-8
Cat. No. B10857821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuostatin 5
CAS2124210-34-8
Molecular FormulaC40H69N9O6
Molecular Weight772.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
InChIInChI=1S/C40H69N9O6/c1-13-26(6)36(48(10)40(53)34(24(2)3)45-39(52)35(25(4)5)47(8)9)32(54-11)22-33(50)49-20-14-15-31(49)37(55-12)27(7)38(51)44-30(23-43-46-42)21-28-16-18-29(41)19-17-28/h16-19,24-27,30-32,34-37H,13-15,20-23,41H2,1-12H3,(H,44,51)(H,45,52)/t26-,27+,30-,31-,32+,34-,35-,36-,37+/m0/s1
InChIKeyQIHHTRNUHMRKQK-MNFMTBGBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Duostatin 5 for ADC Development: Procurement-Grade Cytotoxin CAS 2124210-34-8


Duostatin 5 (CAS: 2124210-34-8) is a synthetic auristatin-class cytotoxin specifically engineered for use as a payload in antibody-drug conjugates (ADCs). Derived from monomethyl auristatin F (MMAF) [1], it functions as a potent microtubule polymerization inhibitor that induces cell cycle arrest and apoptosis [2]. Duostatin 5 serves as the cytotoxic warhead in multiple clinical-stage and approved ADC programs including trastuzumab botidotin (A166), an FDA-approved therapy for HER2-positive breast cancer as of October 2025 [3].

Why Auristatin Analogs Cannot Simply Substitute for Duostatin 5 in ADC Synthesis


The auristatin class of ADC payloads exhibits significant functional heterogeneity that precludes simple generic substitution. While MMAE and MMAF share the tubulin-binding mechanism with Duostatin 5 [1], their divergent linker compatibility, synthetic accessibility, and in vivo ADC performance profiles create material procurement consequences. Duostatin 5 was specifically engineered to address the synthetic complexity of earlier-generation auristatins while enabling site-specific conjugation chemistries that directly influence ADC stability, pharmacokinetics, and therapeutic window . Selection of payload dictates the entire downstream ADC development trajectory—from conjugation strategy and DAR optimization to the ultimate clinical efficacy and toxicity profile.

Quantitative Differentiation Evidence for Duostatin 5 in ADC Applications


In Vivo Antitumor Durability: Duostatin 5 ADC Versus MMAF ADC in 5T4-Targeted Conjugates

In a head-to-head comparison of two ADCs targeting the 5T4 oncofetal antigen, the Duostatin 5-containing ADC (ZV0508) demonstrated more durable antitumor responses than the MMAF-containing ADC (ZV0501) in vivo, despite showing inferior in vitro potency [1]. This reversal—where the Duostatin 5 payload outperforms in animals despite weaker cell-free activity—indicates that payload properties beyond intrinsic cytotoxicity, such as ADC stability and pharmacokinetics, determine therapeutic performance.

ADC payload comparison in vivo efficacy auristatin analogs 5T4 targeting

Therapeutic Index Improvement: Duostatin 5 ADC Versus Traditional Non-Selective Conjugates

An ADC utilizing Duostatin 5 as its payload (STI-6129) demonstrated an improved therapeutic index in animal models compared to traditional non-selective conjugates [1]. The C-LOCK site-specific conjugation technology, designed to reduce premature systemic payload release, contributed to this enhanced safety profile. Notably, neurotoxicity and ocular toxicity—well-documented adverse events associated with first-generation auristatin ADCs—were not observed with STI-6129 in animal models, including non-human primates [2].

therapeutic index ADC toxicity ocular toxicity site-specific conjugation

Clinical Efficacy in HER2-Positive Breast Cancer: Duostatin 5 ADC (A166) Performance Metrics

In Phase I clinical evaluation, A166 (trastuzumab variant conjugated to Duostatin 5 via cleavable valine-citrulline linker, DAR 2:1) achieved an objective response rate (ORR) of 73.9% and median progression-free survival (mPFS) of 12.3 months in the 4.8 mg/kg cohort of heavily pretreated HER2-positive breast cancer patients [1]. These metrics can be contextualized against published data for other HER2-targeted auristatin ADCs: disitamab vedotin (MMAE payload, DAR 4:1) achieved ORR of 42.9% and mPFS of 5.7 months at its 2.0 mg/kg dose level in a pooled Phase I analysis [2].

HER2-positive breast cancer ADC clinical trial ORR mPFS auristatin ADC comparison

Resistance to Soluble Target Antigen Interference: Duostatin 5 ADC Maintains Activity Under sBCMA-High Conditions

In preclinical evaluation of BCMA-targeting ADCs, STI-8811 (Duostatin 5 payload) exhibited enhanced cytotoxic activity in the presence of high levels of soluble BCMA (sBCMA) compared with a belantamab mafodotin biosimilar (J6M0-mcMMAF) [1]. sBCMA is shed by multiple myeloma cells and accumulates with disease progression, competing for ADC binding and reducing therapeutic efficacy. STI-8811 also demonstrated greater in vivo activity than J6M0-mcMMAF in solid and disseminated multiple myeloma models, including tumors with low BCMA expression [2].

soluble BCMA ADC resistance multiple myeloma target shedding

Manufacturing Process Advantages: Reduced Synthetic Steps and Enhanced Process Stability

Duostatin 5 was rationally designed to address the synthetic complexity that constrains the manufacturing scalability and cost-effectiveness of other auristatin payloads. The preparation of Duostatin 5 is consistently characterized across multiple vendor sources as having fewer synthetic steps, simpler operation, reduced quality control difficulty, and a more stable chemical synthesis process compared to traditional auristatin cytotoxins . The compound contains an azide group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN-containing molecules, providing versatile conjugation options .

ADC payload synthesis process chemistry quality control manufacturability

Optimal Procurement and Research Scenarios for Duostatin 5 (CAS 2124210-34-8)


Development of Next-Generation HER2-Targeted ADCs Requiring Clinically Validated Payload Performance

Duostatin 5 is the payload component of trastuzumab botidotin (A166), which achieved FDA approval in October 2025 [1] and demonstrated an ORR of 73.9% and mPFS of 12.3 months in Phase I HER2-positive breast cancer studies [2]. Researchers and companies developing follow-on or novel HER2-targeted ADCs should prioritize Duostatin 5 over unvalidated auristatin analogs to leverage this established clinical efficacy precedent. The lower DAR of 2:1 in A166, combined with its robust clinical performance, suggests the payload enables effective tumor killing without requiring higher DARs that may compromise ADC homogeneity and safety.

BCMA-Targeted ADC Programs for Multiple Myeloma Where Target Shedding Confers Therapeutic Resistance

In multiple myeloma, soluble BCMA shed from tumor cells accumulates with disease progression and neutralizes ADC activity by competing for target binding. Preclinical data demonstrate that a Duostatin 5-based BCMA ADC (STI-8811) maintained cytotoxic activity under sBCMA-high conditions that impaired a belantamab mafodotin biosimilar [3]. Procurement of Duostatin 5 for BCMA-targeted ADC development is therefore indicated for programs anticipating clinical application in advanced, high-shedding disease settings where first-generation MMAF-based BCMA ADCs may be less effective.

ADC Programs Prioritizing Ocular and Neurological Safety Profiles via Site-Specific Conjugation

Ocular toxicity and peripheral neuropathy are dose-limiting adverse events that have historically constrained the clinical utility of auristatin-based ADCs. The Duostatin 5-containing ADC STI-6129, utilizing C-LOCK site-specific conjugation, demonstrated an absence of neurotoxicity and ocular toxicity in animal models including non-human primates, with an improved therapeutic index versus traditional non-selective conjugates [4]. Duostatin 5 should be prioritized for ADC programs where ocular and neurological safety are critical differentiators, particularly when paired with site-specific conjugation technologies designed to prevent premature systemic payload release.

Large-Scale ADC Manufacturing Programs Requiring Cost-Effective, Scalable Payload Supply

Duostatin 5 was engineered with manufacturing considerations in mind, offering fewer synthetic steps, simpler operation, and reduced quality control difficulty compared to traditional auristatin cytotoxins . For organizations scaling ADC production from research to clinical or commercial quantities, these process advantages reduce cost of goods, shorten production timelines, and improve batch-to-batch consistency. The compound's azide functionality further enables versatile click chemistry conjugation strategies (CuAAC and SPAAC) , providing manufacturing flexibility that may not be available with non-click-compatible auristatin payloads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duostatin 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.